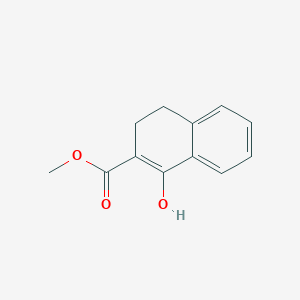
Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system with a hydroxyl group and a carboxylate ester. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation and hydroxylation reactions to introduce the methyl ester and hydroxyl groups, respectively .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, affecting enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
- Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 1,4-Dihydronaphthalene derivatives
- Indole derivatives
Uniqueness: Methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
95448-04-7 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,13H,6-7H2,1H3 |
Clé InChI |
MCJDDIGRGSXXAR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















